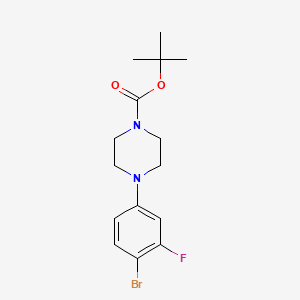

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protective group and a 4-bromo-3-fluorophenyl substituent. This compound is structurally characterized by a piperazine core, where the tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes. The 4-bromo-3-fluorophenyl moiety introduces steric and electronic effects, making it a versatile intermediate in medicinal chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Properties

Molecular Formula |

C15H20BrFN2O2 |

|---|---|

Molecular Weight |

359.23 g/mol |

IUPAC Name |

tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

IGEWAIGREWXQNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-3-fluorophenyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride.

Scientific Research Applications

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups and aromatic substituents are widely used in pharmaceuticals and agrochemicals. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Variations and Functional Groups

Physicochemical Properties

The bromo and fluoro substituents in the target compound increase lipophilicity (LogP ~3.5) compared to analogues with polar groups (e.g., cyano, nitro), enhancing membrane permeability in drug delivery applications .

Stability and Reactivity

- The target compound’s aryl bromide undergoes Pd-catalyzed cross-coupling at room temperature, whereas pyridinyl bromides (e.g., ) require higher temperatures (80–100°C) .

- The Boc group in all compounds is stable under basic conditions but cleaved by TFA, enabling selective deprotection in multistep syntheses .

Biological Activity

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate (CAS Number: 2256741-88-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthetic approaches, and relevant case studies associated with this compound.

- Molecular Formula : C15H12BrFN2O2

- Molecular Weight : 367.28 g/mol

- Purity : >98%

- Melting Point : 140.0 to 144.0 °C

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, notably in the context of cancer research and neuropharmacology.

- Kinase Inhibition : The compound is reported to exhibit inhibitory activity against cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation. Specifically, it has shown binding affinity to CDK4/6, which are critical targets in cancer therapy .

- Neurotransmitter Receptor Modulation : The piperazine moiety is known for its interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Case Study 1: CDK Inhibition

A study explored the structure-activity relationship (SAR) of piperazine derivatives, including this compound. It was found that modifications on the piperazine ring significantly influenced the inhibitory potency against CDK4/6. The compound demonstrated subnanomolar activity, indicating high selectivity over other kinases .

| Compound | CDK4 IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 5 | High |

| This compound | <1 | Very High |

| Compound B | 20 | Moderate |

Case Study 2: Neuropharmacological Effects

In a separate investigation focusing on neuropharmacology, this compound was evaluated for its effects on serotonin receptors. The compound exhibited moderate affinity for the serotonin receptor subtype 5-HT2A, implicating potential use in treating mood disorders .

Q & A

Q. What are the key steps in synthesizing Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling a halogenated phenyl compound (e.g., 4-bromo-3-fluorophenyl derivative) with a tert-butyl-protected piperazine backbone. Key steps include:

- Nucleophilic substitution : Reacting piperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in THF) .

- Buchwald-Hartwig amination : For introducing aryl halides to the piperazine ring, requiring palladium catalysts and controlled temperatures (60–80°C) .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction optimization focuses on solvent selection (e.g., dichloromethane for solubility), temperature control to minimize side reactions, and stoichiometric ratios .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., tert-butyl at δ 1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 375.69) .

Q. What are common chemical reactions this compound undergoes, and what reagents are used?

- Substitution reactions : The bromo group reacts with nucleophiles (e.g., sodium azide, amines) in polar aprotic solvents (DMF/DMSO) .

- Deprotection : Removal of the tert-butyl group using trifluoroacetic acid (TFA) to generate free piperazine intermediates .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids using Pd(PPh₃)₄ and K₂CO₃ .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under laboratory conditions?

- Continuous flow chemistry : Reduces reaction time and improves reproducibility via automated reactors (e.g., 70% yield achieved in flow vs. 50% in batch) .

- Catalyst screening : Testing Pd-based catalysts (e.g., Pd₂(dba)₃) for coupling efficiency .

- In-line monitoring : FTIR or UV spectroscopy tracks reaction progress to halt at optimal conversion .

Q. How can contradictions in pharmacological data (e.g., receptor affinity) be resolved?

- Orthogonal assays : Combine radioligand binding (e.g., ⁵-HT₁A receptor assays) with functional cAMP assays to confirm activity .

- Structural analogs : Compare results with derivatives lacking the bromo-fluoro group to isolate electronic effects .

- Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across cell lines (e.g., HEK293 vs. CHO) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Derivatization : Synthesize analogs with varying halogens (e.g., chloro instead of bromo) or substituent positions .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in serotonin/dopamine receptors .

- Pharmacophore modeling : Identify critical moieties (e.g., piperazine ring, halogenated aryl group) for target engagement .

Q. How should toxicology assessments be designed for preclinical studies?

- In vitro cytotoxicity : Test against HepG2 cells using MTT assays (IC₅₀ > 50 µM indicates low toxicity) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (>60 minutes desirable) .

- In silico predictions : Use tools like ProTox-II to flag potential hepatotoxicity or mutagenicity .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Intermediate for kinase inhibitors : The bromo group enables functionalization via cross-coupling to introduce heterocycles (e.g., pyrazole, triazole) .

- Protecting group strategy : The tert-butyl moiety stabilizes piperazine during subsequent reactions (e.g., peptide couplings) .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term storage : Stable at 2–8°C in inert atmospheres (argon) for 6 months .

- Degradation pathways : Hydrolysis of the ester group in humid environments (monitor via TLC/HPLC) .

Q. What advanced techniques are used to study its interactions with biological receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.